Milameline vs. Xanomeline: Functional M2‑Over‑M1 Potency Bias in Human Cloned Receptor Microphysiometry
In functional microphysiometry assays using human cloned muscarinic receptor subtypes hM1–hM5 expressed in CHO cells, milameline exhibited a distinct potency preference for M2 receptors over M1 receptors, whereas xanomeline demonstrated the inverse profile with selectivity for M1 over M2 receptors [1]. This represents a qualitative differentiation in functional signaling bias that cannot be inferred from equilibrium binding affinity measurements alone.
| Evidence Dimension | Functional potency selectivity (M2 vs. M1) |
|---|---|
| Target Compound Data | M2‑over‑M1 functional potency preference |
| Comparator Or Baseline | Xanomeline: M1‑over‑M2 functional potency preference |
| Quantified Difference | Opposing rank‑order preference between M1 and M2 receptor subtypes |
| Conditions | Microphysiometry assay measuring extracellular acidification rate in CHO cells stably expressing hM1–hM5 human muscarinic receptors; carbachol used as full‑agonist reference [1] |
Why This Matters
This differential M1/M2 functional bias directly informs the expected in vivo cholinergic side‑effect profile and central‑peripheral therapeutic ratio, guiding appropriate selection of milameline for studies requiring M2‑biased signaling readouts.
- [1] Wood MD, Murkitt KL, Ho M, Watson JM, Brown F, Hunter AJ, Middlemiss DN. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. Br J Pharmacol. 1999;126(7):1620-1624. View Source
